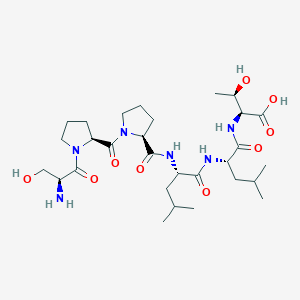![molecular formula C18H12BrNO B14201396 Methanone, [2-(5-bromo-3-pyridinyl)phenyl]phenyl- CAS No. 858035-53-7](/img/structure/B14201396.png)
Methanone, [2-(5-bromo-3-pyridinyl)phenyl]phenyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
The synthesis of Methanone, [2-(5-bromo-3-pyridinyl)phenyl]phenyl- typically involves the reaction of 5-bromo-3-pyridinecarboxylic acid with phenylmagnesium bromide, followed by oxidation . The reaction conditions often require an inert atmosphere and room temperature storage . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scale and yield.
Analyse Des Réactions Chimiques
Methanone, [2-(5-bromo-3-pyridinyl)phenyl]phenyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding acids or other oxidized derivatives.
Reduction: Reduction reactions can convert it into alcohols or other reduced forms.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the bromine atom, to form various substituted derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide . The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
Methanone, [2-(5-bromo-3-pyridinyl)phenyl]phenyl- has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It serves as a building block for the development of biologically active compounds.
Medicine: Research into its potential therapeutic effects is ongoing, particularly in the development of new drugs.
Industry: It is used in the production of various chemical products and materials.
Mécanisme D'action
The mechanism of action for Methanone, [2-(5-bromo-3-pyridinyl)phenyl]phenyl- involves its interaction with specific molecular targets and pathways. The bromine atom in the pyridine ring can participate in various biochemical interactions, potentially affecting enzyme activity and cellular processes . Detailed studies on its exact mechanism are still under investigation.
Comparaison Avec Des Composés Similaires
Methanone, [2-(5-bromo-3-pyridinyl)phenyl]phenyl- can be compared with other similar compounds such as:
Methanone, (2-amino-5-bromophenyl)-2-pyridinyl-: This compound has an amino group instead of a phenyl group, which can significantly alter its chemical properties and reactivity.
Methanone, (3-bromo-5-methylphenyl)phenyl-:
These comparisons highlight the unique structural features and reactivity of Methanone, [2-(5-bromo-3-pyridinyl)phenyl]phenyl-, making it a valuable compound in various research fields.
Propriétés
Numéro CAS |
858035-53-7 |
|---|---|
Formule moléculaire |
C18H12BrNO |
Poids moléculaire |
338.2 g/mol |
Nom IUPAC |
[2-(5-bromopyridin-3-yl)phenyl]-phenylmethanone |
InChI |
InChI=1S/C18H12BrNO/c19-15-10-14(11-20-12-15)16-8-4-5-9-17(16)18(21)13-6-2-1-3-7-13/h1-12H |
Clé InChI |
BQDSVDPSORWXIA-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C(=O)C2=CC=CC=C2C3=CC(=CN=C3)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-{2-[(2-Butyl-1,3-dioxolan-2-yl)methyl]anilino}but-3-en-2-one](/img/structure/B14201318.png)
![1-Chloro-2-[(hex-2-en-1-yl)oxy]benzene](/img/structure/B14201319.png)
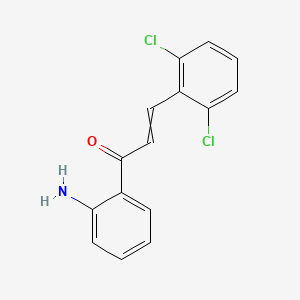
![Dimethyl [(methanesulfonyl)oxy]propanedioate](/img/structure/B14201337.png)
![[1-(Dichloromethoxy)-2-methylpropan-2-yl]benzene](/img/structure/B14201339.png)
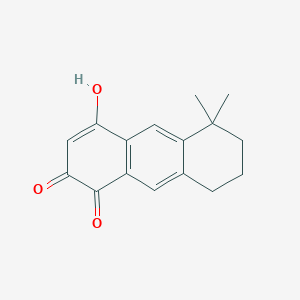
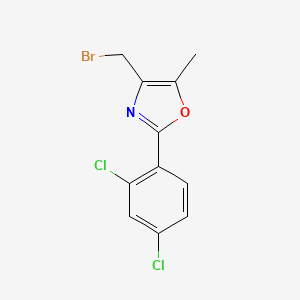
![2-(4-Nitrophenyl)-3-[(4-nitrophenyl)methyl]-1,3-thiazolidin-4-one](/img/structure/B14201362.png)
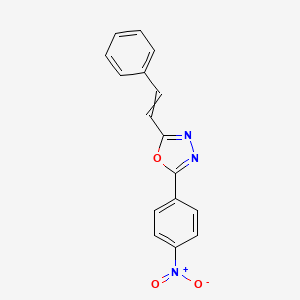
![Trimethyl{2-[3-(phenylsulfanyl)but-2-en-1-yl]oct-1-en-1-yl}silane](/img/structure/B14201376.png)
![2-{[2-Amino-4-(fluoromethyl)phenyl]sulfanyl}-N,N-dimethylbenzamide](/img/structure/B14201383.png)

